2-bromo-N-(2-methanesulfinyl-1-phenylethyl)pyridine-4-carboxamide
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Overview
Description
2-bromo-N-(2-methanesulfinyl-1-phenylethyl)pyridine-4-carboxamide is a complex organic compound that features a bromine atom, a methanesulfinyl group, and a phenylethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-methanesulfinyl-1-phenylethyl)pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of a pyridine derivative, followed by the introduction of the methanesulfinyl and phenylethyl groups through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-methanesulfinyl-1-phenylethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the de-brominated product.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-bromo-N-(2-methanesulfinyl-1-phenylethyl)pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-methanesulfinyl-1-phenylethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The bromine atom and the methanesulfinyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-methanesulfinyl-1-phenylethyl)pyridine-3-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.
2-chloro-N-(2-methanesulfinyl-1-phenylethyl)pyridine-4-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
2-bromo-N-(2-methanesulfinyl-1-phenylethyl)pyridine-4-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
2-bromo-N-(2-methanesulfinyl-1-phenylethyl)pyridine-4-carboxamide is unique due to the specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-bromo-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c1-21(20)10-13(11-5-3-2-4-6-11)18-15(19)12-7-8-17-14(16)9-12/h2-9,13H,10H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEFKXKUJNMCAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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